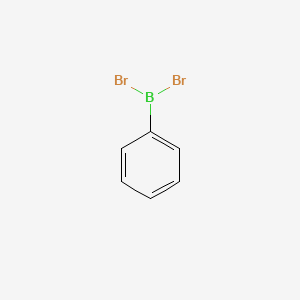

Borane, dibromophenyl-

Description

Context within Organoboron Chemistry

Organoboron chemistry is a broad field that studies chemical compounds containing a carbon-boron bond. wikipedia.org These compounds are notable for the unique electronic properties of the boron atom, particularly its empty p-orbital, which makes many organoboranes potent Lewis acids. Borane (B79455), dibromophenyl- is a classic example of a haloborane, a subclass of organoboranes where the boron is attached to one or more halogen atoms.

Its position within organoboron chemistry is primarily that of a versatile intermediate. For instance, depending on the stoichiometry of its reaction with Grignard reagents or other organometallic compounds, it can be converted into diaryl- or triarylboranes. nih.gov The bromine atoms in dibromophenylborane are good leaving groups, allowing for stepwise substitution reactions to introduce different aryl or alkyl groups, leading to unsymmetrically substituted boranes. nih.gov It is also a key starting material in the synthesis of boroles (unsaturated five-membered boron-containing heterocycles) through tin-boron exchange reactions. nih.govrsc.org The reactivity of dibromophenylborane is often compared to other boron halides like boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), but the presence of the phenyl group modulates its reactivity and solubility.

Academic Significance and Research Trajectories

The academic significance of Borane, dibromophenyl- lies in its application as a versatile reagent for constructing complex molecular architectures. A major research trajectory involves its use in the synthesis of N,N'-chelate tetracoordinated organoboron compounds, which are investigated for their luminescent properties and potential applications in organic light-emitting diodes (OLEDs) and bioimaging. encyclopedia.pubmdpi.com In these syntheses, dibromophenylborane reacts with N,N'-chelating ligands, such as bipyridines, to form stable, often fluorescent, adducts with satisfactory to high yields (76–89%). encyclopedia.pubmdpi.com

Another significant area of research is its use in the synthesis of borole (B14762680) derivatives. Boroles are antiaromatic compounds and are of fundamental interest due to their unique electronic structure and reactivity. nih.govrsc.org Dibromophenylborane is a key reagent in the tin-boron exchange reaction with stannoles (tin-containing heterocycles) to produce boroles, such as 1,2,3-triphenyl-1-boraindene. nih.govrsc.org These boroles can then undergo further reactions, such as ring-expansion with organic azides, to form novel nitrogen-boron containing polycyclic aromatic hydrocarbons. nih.govrsc.org

Interactive Data Tables

Properties of Borane, dibromophenyl-

| Property | Value |

| CAS Number | 4151-77-3 chemsrc.com |

| Chemical Formula | C₆H₅BBr₂ chemspider.com |

| Synonyms | Dibromophenylborane chemspider.com |

| Key Characteristic | Lewis Acid |

Applications of Borane, dibromophenyl- in Synthesis

| Product Class | Synthetic Strategy | Reactant(s) | Yield | Reference |

| N,N'-Chelate Organoboron Compounds | Chelation | 4,4'-Disubstituted bipyridines | 76-89% | encyclopedia.pub, mdpi.com |

| 1-Boraindene (Borole derivative) | Tin-Boron Exchange | 1,1-dimethyl-2,3-diphenyl-1-stannaindene | 66% | nih.gov |

| Diboramacrocycles | Tin-Boron Exchange | Thiophene-benzo-fused stannole | 79% (for 3a) | rsc.org |

| Pentaaryldiazaboroles | C-C Double Bond Formation | Imidoylstannanes | Not specified | acs.org |

| Triarylboranes | Substitution | Grignard reagents | Not specified | nih.gov |

| 1,2,4,3-Triazaboroles | Condensation | Diphenylformamidrazone | Not specified | ntu.edu.sg |

| N-Borylated Azaborinines | Reaction with Azaborinines | Azaborinines | Not specified | researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

dibromo(phenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBZCLIJTPEKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416083 | |

| Record name | Borane, dibromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-77-3 | |

| Record name | Borane, dibromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Borane, Dibromophenyl and Derived Systems

Established Synthetic Routes to Borane (B79455), dibromophenyl-

The synthesis of Dibromophenylborane (C₆H₅BBr₂) is well-established in chemical literature. A primary method involves the reaction of boron tribromide (BBr₃) with a stoichiometric quantity of an organometallic phenylating agent. One common precursor is diphenylmercury (B1670734) ((C₆H₅)₂Hg). The outcome of the reaction is dependent on the ratio of the reactants; an excess of BBr₃ is utilized to ensure the formation of the desired dibromophenylborane product. Alternative synthetic procedures have also been published, establishing reliable access to this key organoboron reagent for further chemical transformations. rsc.org

| Reactant 1 | Reactant 2 | Product | Key Condition |

|---|---|---|---|

| Boron tribromide (BBr₃) | Diphenylmercury ((C₆H₅)₂Hg) | Dibromophenylborane (C₆H₅BBr₂) | Excess BBr₃ |

Synthesis of N,N′-Chelate Organoboron Derivatives Utilizing Borane, dibromophenyl-

Dibromophenylborane serves as a valuable precursor for the synthesis of tetracoordinated N,N′-chelate organoboron compounds, which are of significant interest due to their unique photophysical properties and applications in materials science. encyclopedia.pubmdpi.comnih.gov These complexes are typically formed by reacting a trivalent boron compound with a bidentate N,N'-ligand. researchgate.netresearchgate.net

In a specific example, Dibromophenylborane has been reacted with 4,4′-di(but-3-en-1-yl)-2,2′-bipyridine at ambient temperature. This reaction proceeds to give the corresponding bipyridine adduct, an N,N'-chelated organoboron complex, in high yield. encyclopedia.pubmdpi.com This method demonstrates a straightforward approach to diverse N,N'-chelate systems by selecting appropriate boron reagents. encyclopedia.pub

| Boron Reagent | Ligand | Product Type | Reported Yield |

|---|---|---|---|

| Dibromophenylborane | 4,4′-di(but-3-en-1-yl)-2,2′-bipyridine | Bipyridine Adduct | 76–89% encyclopedia.pubmdpi.com |

Formation of Boron-Containing Aromatic Heterocycles via Borane, dibromophenyl-

The unique electronic properties and reactivity of boron-containing aromatic systems make them a subject of extensive study. thieme-connect.de Dibromophenylborane is a key building block in the synthesis of these heterocycles, enabling the incorporation of a phenyl-substituted boron atom into various ring systems. thieme-connect.denih.govresearchgate.net

A prominent method for synthesizing boroles, which are five-membered, antiaromatic boron-containing heterocycles, is the tin–boron exchange reaction. wikipedia.org This strategy involves the transfer of a diene fragment from an organotin precursor, such as a stannole, to a dihaloborane.

For instance, the reaction of 1,1-dimethyl-2,3-diphenyl-1-stannaindene with one equivalent of Dibromophenylborane in toluene (B28343) successfully yields 1,2,3-triphenyl-1-boraindene, a singly benzene-fused borole (B14762680), as a red solid in 66% yield after purification. rsc.orgnih.gov

However, the outcome of the tin-boron exchange can be highly sensitive to the steric properties of the substituents. nih.gov Research has shown that while sterically hindered aryldibromoboranes react with certain stannoles to form the expected borole, the use of the less-hindered Dibromophenylborane can lead to the formation of larger, diboracyclic products instead. nih.govresearchgate.net This highlights a key mechanistic nuance in the synthesis of these systems, where the borole may act as an intermediate in the formation of the more stable macrocycle. nih.govresearchgate.net

| Stannole Precursor | Boron Reagent | Product | Reference |

|---|---|---|---|

| 1,1-dimethyl-2,3-diphenyl-1-stannaindene | Dibromophenylborane | 1,2,3-triphenyl-1-boraindene (Borole) | nih.gov |

| Mixed thiophene-benzo-fused stannole | Dibromophenylborane | Diboramacrocycle | nih.gov |

| Mixed thiophene-benzo-fused stannole | Dibromo(mesityl)borane (sterically hindered) | Borole | nih.gov |

Dibromophenylborane is also instrumental in the synthesis of 1,2,4,3-triazaboroles, a class of five-membered heterocyclic compounds containing boron and nitrogen. A general and effective route to these structures is the cyclocondensation reaction between an amidrazone and a dihaloborane. thieme-connect.de

Specifically, the reaction of N¹,N³-diphenylformamidrazone with Dibromophenylborane results in the formation of the corresponding 1,2,4,3-triazaborole derivative. thieme-connect.dentu.edu.sgresearchgate.net This reaction provides a direct pathway to B-substituted triazaboroles, which can serve as precursors for further functionalization. thieme-connect.de

| Precursor | Boron Reagent | Product Type | Reference |

|---|---|---|---|

| N¹,N³-diphenylformamidrazone | Dibromophenylborane | 1,2,4,3-Triazaborole | thieme-connect.dentu.edu.sg |

Electrochemical Approaches to Organoboron Compound Synthesis and Functionalization

With the advancement of organic electrochemistry, electrochemical methods have emerged as powerful and sustainable tools for the synthesis and transformation of organoboron compounds. bohrium.comrsc.orgsioc-journal.cn These approaches offer unique reactivity pathways for the functionalization of a wide range of organoboron reagents. digitellinc.com

Key electrochemical strategies applicable to this class of compounds include:

Heteroatom Introduction : An integrated synthetic platform allows for the introduction of a wide array of nonmetallic heteroatoms into C(sp³)-based organoboron compounds. acs.orgnih.govchemrxiv.org The mechanism involves two consecutive single-electron oxidations of the organoboron substrate, which generates a highly reactive carbocation as the key intermediate. acs.orgnih.govresearchgate.net

Aryl Radical Generation : Pulsed electrosynthesis has been shown to be a highly effective method for converting aromatic organoboron reagents into aryl radicals. nih.gov This technique overcomes common challenges like electrode passivation and substrate decomposition, enabling the straightforward formation of carbon-heteroatom bonds, including C–P, C–Se, C–Te, and C–S bonds. nih.gov

These electrochemical strategies provide a new dimension in the activation of organoboron compounds, representing a modern alternative to conventional synthetic methods. bohrium.comresearchgate.net

| Electrochemical Method | Key Intermediate | Transformation Achieved | Advantages |

|---|---|---|---|

| Mediated Bond-Forming Strategy | Carbocation acs.orgnih.gov | C-Heteroatom Bond Formation chemrxiv.org | High efficiency for sterically hindered substrates. acs.orgresearchgate.net |

| Pulsed Electrosynthesis | Aryl Radical nih.gov | C–P, C–Se, C–Te, C–S Bond Formation nih.gov | Overcomes electrode passivation; selective functionalization. nih.gov |

Reactivity and Reaction Mechanisms of Borane, Dibromophenyl

Lewis Acidity Investigations

The Lewis acidity of a compound, its ability to accept an electron pair, is a cornerstone of its reactivity profile. For Borane (B79455), dibromophenyl-, also known as dibromophenylborane, this property has been the subject of both experimental and theoretical scrutiny.

The electrophilicity of dibromophenylborane, a measure of its Lewis acidity, has been demonstrated through its reactions with various Lewis bases. The formation of stable adducts with even weak donors like ethers and nitriles highlights its strong electrophilic character. wikipedia.org For instance, the reaction of dibromophenylborane with diethylether yields a stable Lewis base adduct. wikipedia.org This reactivity underscores the electron-deficient nature of the boron center in dibromophenylborane.

Further evidence of its electrophilicity is seen in its reactions with N,N'-chelate ligands. Dibromophenylborane reacts with bipyridine to form bipyridine adducts with high yields (76–89%). mdpi.comencyclopedia.pub This reaction demonstrates the formation of stable tetracoordinated organoboron complexes, a direct consequence of the Lewis acidic nature of the borane. mdpi.comencyclopedia.pub

| Lewis Base | Product Type | Yield (%) |

|---|---|---|

| Diethylether | Lewis base adduct | Not specified |

| Bipyridine | Bipyridine adduct | 76-89 |

| NHC-stabilized pyramidal hydrosilylene | Complex | Not specified |

The Lewis acidity of dibromophenylborane is often understood by comparing it to the well-studied boron trihalides (BX₃). The established order of Lewis acidity for boron trihalides is BI₃ > BBr₃ > BCl₃ > BF₃. quora.comunlp.edu.araqa.org.ar This trend is counterintuitive based on the electronegativity of the halogens, which would predict BF₃ to be the strongest Lewis acid. quora.comunlp.edu.ar The accepted explanation for this observed trend involves the concept of π-back-bonding. quora.comchemrxiv.org In BF₃, the fluorine atoms can donate electron density from their filled p-orbitals to the empty p-orbital of the boron atom, which reduces the electron deficiency at the boron center and thus its Lewis acidity. quora.comchemrxiv.org This back-bonding is most effective for fluorine due to the similar size of the boron 2p and fluorine 2p orbitals. chemrxiv.org As the size of the halogen atom increases down the group (Cl, Br, I), the orbital overlap for back-bonding becomes less effective, leading to a more electron-deficient and hence more Lewis acidic boron center. quora.comchemrxiv.org

| Borane | Relative Lewis Acidity | Key Influencing Factor |

|---|---|---|

| BF₃ | Weakest | Strong π-back-bonding |

| BCl₃ | Intermediate | Moderate π-back-bonding |

| BBr₃ | Strong | Weak π-back-bonding |

| Borane, dibromophenyl- | Strong | Inductive effect of Br vs. resonance of phenyl group |

Several factors govern the Lewis acidity of boranes, including dibromophenylborane:

Steric Effects : The size of the substituents on the boron atom can influence its ability to form adducts with Lewis bases. rsc.orglibretexts.orgnumberanalytics.com Bulky substituents can sterically hinder the approach of a Lewis base, thereby reducing the observed Lewis acidity. libretexts.orgnumberanalytics.com This is known as F-strain (front strain). libretexts.org While the phenyl group is larger than a halogen atom, dibromophenylborane is still a highly effective Lewis acid, suggesting that in many cases, electronic effects dominate over steric hindrance.

Orbital Overlap : The efficiency of bond formation between the Lewis acid and base depends on the overlap between the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) of the Lewis base and the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid. libretexts.org A lower energy LUMO on the Lewis acid generally leads to a stronger interaction and thus higher Lewis acidity. unlp.edu.arbohrium.com The Lewis acidity trend of boron trihalides (BF₃ < BCl₃ < BBr₃) is explained by the lowering of the LUMO energy with increasing atomic number of the halogen. unlp.edu.arbohrium.com

Electrophilic Behavior and Donor-Acceptor Interactions

The strong Lewis acidity of dibromophenylborane dictates its electrophilic behavior, readily engaging in donor-acceptor interactions with a wide range of Lewis bases. mdpi.comresearchgate.net This interaction involves the donation of a lone pair of electrons from the donor (Lewis base) to the empty p-orbital of the boron atom in dibromophenylborane (the acceptor). solubilityofthings.com

This electrophilic character is the driving force behind the formation of stable adducts. For example, dibromophenylborane forms adducts with pyridines, ethers, and phosphines. wikipedia.org The formation of these adducts is typically a facile and quantitative process. wikipedia.org The stability of these donor-acceptor complexes is a testament to the strong electrophilic nature of the boron center in dibromophenylborane.

Coordination Chemistry of Borane, dibromophenyl- Adducts

The coordination chemistry of dibromophenylborane is characterized by the formation of tetracoordinated organoboron complexes upon reaction with Lewis bases. mdpi.comntu.edu.sglibretexts.org

When dibromophenylborane reacts with a bidentate Lewis base, such as 4,4'-disubstituted bipyridines, it readily forms N,N'-chelated tetracoordinated organoboron complexes. mdpi.comencyclopedia.pub In these complexes, the boron atom is bonded to the phenyl group, two bromine atoms, and the two nitrogen atoms of the bipyridine ligand, resulting in a tetrahedral geometry around the boron center. mdpi.comntu.edu.sg These reactions are often carried out at ambient temperature and produce the desired complexes in good to excellent yields. mdpi.comencyclopedia.pub

The formation of these tetracoordinated complexes is a hallmark of the coordination chemistry of dibromophenylborane and is a direct consequence of its strong Lewis acidity and electrophilic nature. wikipedia.orgmdpi.com These complexes are often stable and can be isolated and characterized using various spectroscopic techniques. mdpi.comencyclopedia.pub

Elucidation of Reaction Pathways and Key Intermediates

Thioboration, the addition of a boron and a sulfur moiety across a carbon-carbon multiple bond, is a valuable transformation in organic synthesis. nih.gov Dibromophenylborane has been implicated in thioboration reactions, particularly with alkynes. The mechanism of these reactions is thought to proceed through the activation of the alkyne by the Lewis acidic borane.

In a proposed mechanistic pathway, the highly Lewis acidic dibromophenylborane interacts with the π-system of the alkyne, making it more susceptible to nucleophilic attack. nih.govescholarship.org When a thiolate anion is present, it can add to the activated alkyne. This initial addition can lead to the formation of a zwitterionic intermediate. researchgate.net Subsequent rearrangement and elimination steps can then yield the final thioborated product.

Recent studies on transition-metal-free thioboration of terminal alkynes have provided further mechanistic insights. acs.org It has been suggested that the reaction between a triaryl thioborate and a thiolate anion forms an "ate" complex. acs.org Thermal homolysis of the B-S bond in this complex can generate a boryl radical anion and a thiyl radical. acs.org The boryl radical anion then adds to the terminal carbon of the alkyne, forming a vinyl radical intermediate. acs.org This is followed by the migration of the arylthio group to yield another boryl radical anion, which upon workup gives the thioborated product. acs.org Depending on the reaction conditions, both cis- and trans-thioboration products can be obtained. acs.org The isomerization from the cis to the trans product is believed to occur via the addition of thiyl radicals to the C=C double bond. acs.org

These mechanistic studies highlight the dual role of the boron species, acting both as a Lewis acid to activate the alkyne and as a component of the final product. The understanding of these pathways allows for the rational design of new thioboration reactions with controlled regio- and stereoselectivity. nih.govacs.org

Carboboration is a powerful reaction that forms both a new carbon-carbon and a new carbon-boron bond across a π-system. acs.org Dibromophenylborane has been shown to participate in carboboration reactions, particularly with alkynes. acs.orgnih.gov The mechanism of carboboration is highly dependent on the substrates and reagents involved. wikipedia.org

In the context of dibromophenylborane, the reaction with certain alkynes can lead to 1,1-carboboration or 1,2-carboboration products. nih.govwikipedia.org For instance, the reaction of dichlorophenylborane (B1345638) with an ynamide resulted in a 1,2-carboboration product with complete regio- and stereoselectivity. nih.gov This reaction is thought to proceed through the formation of a keteniminium intermediate, followed by the migration of the phenyl group from the boron to the carbon atom. nih.gov

In some cases, the carboboration process can be complex. For example, the reaction of dibromophenylborane with diphenylacetylene (B1204595) and potassium was reported to yield a dimeric compound. acs.orgacs.org The mechanism of this reaction is still under discussion. acs.orgacs.org

The reaction of PhBBr₂ with diphenylacetylene can also lead to different products depending on the reaction conditions. While a reversible cis-bromoboration is kinetically favored, a slower, irreversible carboboration can occur upon prolonged reaction times, yielding a 1-phenyl-2,3-diphenyl-1-bora-indenyl bromide derivative. rsc.org This indicates a competition between haloboration and carboboration pathways.

The understanding of these carboboration mechanisms is crucial for controlling the outcome of the reaction and for synthesizing structurally diverse organoboranes, which are valuable intermediates in organic synthesis. wikipedia.org

Dibromophenylborane is a key reagent in various cyclization reactions, where the identification of reaction intermediates is crucial for understanding the reaction mechanism. chemrxiv.orgnih.gov In the synthesis of 1,2-azaborines through a benzannulation reaction, dibromophenylborane is used to react with an imine derived from a vinylcyclopropane. chemrxiv.orgnih.gov

Mechanistic studies have allowed for the isolation and characterization of key intermediates. chemrxiv.orgnih.gov For example, after the initial reaction of the imine with a borane in the presence of a Lewis acid, a dibromo intermediate resulting from C-C bond cleavage can be formed. chemrxiv.orgnih.gov While this intermediate itself may not be stable enough for isolation, its hydrolysis product can be purified and fully characterized, providing strong evidence for the structure of the intermediate. chemrxiv.orgnih.gov

Further along the reaction pathway, the addition of a base promotes an elimination reaction, leading to the formation of a diene intermediate. chemrxiv.orgnih.gov The presence of this diene has been confirmed by NMR studies. chemrxiv.orgnih.gov This diene intermediate then undergoes a 6π-electrocyclization to form the final 1,2-azaborine (B1258123) ring system. chemrxiv.orgnih.gov Control experiments using a substrate lacking the diene moiety did not yield the cyclized product, highlighting the importance of this intermediate in the C-B bond-forming step. chemrxiv.orgnih.gov

These detailed mechanistic investigations, involving the identification and sometimes isolation of intermediates, provide a clear picture of the reaction cascade and the role of dibromophenylborane in facilitating the key bond-forming and bond-breaking steps. chemrxiv.orgnih.gov

Dibromophenylborane serves as a versatile synthetic intermediate for the preparation of a wide range of organic and organometallic compounds. researchgate.netresearchgate.net Its utility stems from the reactivity of the B-Br and B-C bonds, which can be selectively transformed into other functional groups.

One of the most important applications of dibromophenylborane is as a precursor for the synthesis of phenylboronic acid and its derivatives. organic-chemistry.orggoogle.comsciforum.netorganic-chemistry.org Hydrolysis of dibromophenylborane yields phenylboronic acid, a key reagent in the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.orgrsc.org This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials. nih.govwikipedia.org

Dibromophenylborane can also be used to synthesize other organoboranes. For example, its reaction with organolithium or Grignard reagents can replace one or both bromine atoms with other organic groups, leading to the formation of unsymmetrical or symmetrical triorganoboranes. These compounds, in turn, can be used in a variety of chemical transformations.

Furthermore, dibromophenylborane is employed in the synthesis of boron-containing heterocycles. umich.edu For instance, it reacts with 1,4-dihydro-1,1-dibutylstannabenzene to produce 1-phenyl-1,4-dihydro-borabenzene, which can be deprotonated to form the 1-phenylborabenzene anion. umich.edu This anion is an isoelectronic analogue of the cyclopentadienyl (B1206354) anion and has been used to synthesize ferrocene-like sandwich compounds. umich.edu

The reactivity of dibromophenylborane also allows for its use in the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs). acs.org For example, it can be used in condensation reactions to construct 9,10-dihydro-9,10-diboraanthracene (DBA) frameworks, which are of interest for their unique electronic and photophysical properties. acs.org

The diverse reactivity of dibromophenylborane makes it a valuable building block in organic synthesis, providing access to a wide array of functionalized molecules and materials. arborpharmchem.comnptel.ac.in

Applications in Advanced Organic Synthesis Methodologies

Catalytic Applications

The potent Lewis acidity of dibromophenylborane and its derivatives underpins their use as catalysts. By coordinating to electron-rich atoms (such as oxygen or nitrogen) on a substrate, these boron-based catalysts can activate molecules toward subsequent transformations, often with high levels of control over the reaction's stereochemical outcome.

Dibromophenylborane serves as a crucial precursor for the synthesis of chiral Lewis acid catalysts, particularly oxazaborolidinones, which are effective in promoting asymmetric reactions. A notable example involves the reaction of dibromophenylborane with an amino acid derivative, O-(p-biphenoyl)-N-tosyl-(L)-allo-threonine methyl ester. nih.govresearchgate.net This condensation reaction yields a specific oxazaborolidinone catalyst that creates a well-defined chiral environment for cycloaddition and conjugate addition reactions. nih.gov

This derived catalyst has proven effective in mediating asymmetric Diels-Alder and Michael reactions. nih.gov The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be rendered enantioselective by using such chiral Lewis acids to activate the dienophile. wikipedia.orgwiley-vch.de Similarly, the Michael reaction, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be controlled to produce a specific enantiomer of the product. lscollege.ac.inbyjus.combuchler-gmbh.com The catalyst complexes with the carbonyl group of the substrate, lowering its LUMO energy and directing the nucleophilic or diene attack to one face of the molecule, thereby establishing stereocenters with high fidelity. wiley-vch.debeilstein-journals.org

Beyond its role in asymmetric synthesis, the intrinsic Lewis acidity of dibromophenylborane allows it to function as a catalyst for a variety of organic transformations. wikipedia.org Lewis acids act as electron pair acceptors, activating substrates by withdrawing electron density from a reactive site. wikipedia.org In the context of dibromophenylborane, the boron atom coordinates to lone-pair-bearing atoms like oxygen or nitrogen in a substrate, enhancing its electrophilicity. wikipedia.org

This activation strategy accelerates reactions that might otherwise be slow, such as the Friedel-Crafts reaction, aldol (B89426) reactions, and certain pericyclic processes. wikipedia.org While highly reactive Lewis acids like aluminum trichloride (B1173362) are common, organoboron halides such as dibromophenylborane offer a more moderate and often more selective alternative. For instance, it can facilitate hydroboration of alkynes and various cross-coupling reactions where substrate activation is key. rsc.org The phenyl group provides steric bulk and electronic modification compared to simpler boron trihalides, influencing the catalyst's reactivity and selectivity.

Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Dibromophenylborane is not only a catalyst but also a valuable stoichiometric reagent where the boron moiety and its substituents are incorporated into the final product. These reactions create new carbon-boron bonds, which serve as versatile handles for further synthetic elaboration.

Haloboration is a reaction in which a boron-halogen bond adds across an unsaturated carbon-carbon bond, such as an alkyne. researchgate.netnih.govrsc.org This process transforms a simple alkyne into a multifunctional 1,2-disubstituted alkene containing both a halogen and a boryl group, which are synthetically valuable functional groups. researchgate.netnih.gov Dibromophenylborane can participate in such reactions. For example, its reaction with diphenylacetylene (B1204595) in the presence of potassium has been documented to yield an organoboron product. researchgate.netacs.orgacs.org The stereochemical outcome of haloboration (syn- or anti-addition) can often be controlled, providing access to specific alkene isomers. researchgate.netnih.gov The resulting vinylborane (B8500763) products are ambiphilic, with an electrophilic carbon atom bonded to the halogen and a nucleophilic carbon atom bonded to the boron. nih.gov

Thioboration, the analogous addition of a boron-sulfur bond across a π-system, is another powerful elementoboration reaction for creating densely functionalized molecules. acs.orgnih.gov While direct thioboration with dibromophenylborane is less common, the haloboration products it forms can be precursors to thio-substituted compounds. Catalyst-free thioboration methods often rely on electrophilic boron sources to activate an alkyne for cyclization with a tethered sulfur nucleophile, a mechanistically related process. nih.gov Transition-metal-free thioboration of terminal alkynes has been developed, providing access to both cis- and trans-[β-(arylthio)vinyl]boranes, highlighting the utility of installing both boron and sulfur across a C-C triple bond. acs.orgresearchgate.net

Table 1: Examples of Elementoboration Reactions

| Reaction Type | Reagent | Substrate | Product Type | Ref. |

| Haloboration | Dibromophenylborane | Diphenylacetylene | Dimeric organoboron compound | researchgate.netacs.org |

| Borylative Cyclization | Boron Trichloride | ortho-Aryl-alkynes | C3-Borylated benzothiophenes | researchgate.net |

| Thioboration | Triphenyl Thioborate | 4-Phenyl-1-butyne | cis/trans-Thioboration products | acs.org |

Carboboration reactions achieve the simultaneous addition of a carbon-boron bond and a new carbon-carbon bond across a π-system, offering a direct route to complex organoboranes. acs.orgwikipedia.org The reaction of diphenylacetylene with dibromophenylborane and potassium results in a compound with the empirical formula (C₆H₅)₃C₂B, believed to be a dimeric product of carboboration. researchgate.netacs.orgacs.org More broadly, 1,1-carboboration reactions often utilize highly electrophilic boranes to react with terminal or even internal alkynes. rsc.org

Borylative cyclization is a powerful strategy for constructing boron-containing heterocycles. acs.org In these reactions, an electrophilic borane (B79455) like BCl₃ or PhBCl₂ reacts with a substrate containing both an alkyne and a tethered nucleophile (such as an aryl or thioether group). researchgate.netnih.gov The borane activates the alkyne toward intramolecular attack, leading to a cyclized, borylated product. For instance, BCl₃-induced borylative cyclization of aryl-alkynes with ortho-thioether groups is a metal-free method for synthesizing C3-borylated benzothiophenes. researchgate.net These reactions showcase how boranes can mediate complex ring-forming cascades to produce valuable heterocyclic building blocks. researchgate.net

A primary advantage of introducing a boryl group into a molecule is the versatility of the resulting carbon-boron (C-B) bond. wikipedia.org Organoboranes, such as those produced via haloboration or borylative cyclization, are stable yet highly reactive intermediates for further synthetic transformations. escholarship.org

The most prominent application is the Suzuki-Miyaura cross-coupling reaction, where the boron moiety is substituted with a carbon group from an organohalide in the presence of a palladium catalyst. This allows for the formation of new carbon-carbon bonds with high reliability. wikipedia.org For example, the dichloro(heteroaryl)borane products from borylative cyclizations can be used directly in Suzuki couplings to generate 2,3-disubstituted heteroarenes in a one-pot sequence. researchgate.net Beyond C-C bonds, the C-B bond can be converted into carbon-heteroatom bonds. Common transformations include:

Oxidation: Treatment with reagents like hydrogen peroxide and sodium hydroxide (B78521) converts the C-B bond into a C-O bond, yielding an alcohol.

Amination: Reaction with chloramine (B81541) or other nitrogen electrophiles can form a C-N bond, leading to amines.

These functionalization strategies underscore the importance of reagents like dibromophenylborane, which provide access to organoboron intermediates that are pivotal in the construction of complex organic molecules, from materials to pharmaceuticals. researchgate.netnih.gov

Construction of Complex Boron-Containing Organic Structures

Dibromophenylborane serves as a critical building block for creating sophisticated molecular architectures that incorporate boron atoms into cyclic and polycyclic frameworks.

Synthesis of Organocarboranes and Diborins

The synthesis of complex boron-carbon cage compounds (organocarboranes) and six-membered rings containing two boron atoms (diborins) can be achieved using dibromophenylborane. A notable example involves the reaction of dibromophenylborane with diphenylacetylene and potassium. acs.orgacs.org This reaction yields a product with the empirical formula PhC₂B. acs.orgacs.org The resulting compound is believed to be a dimeric species, which could have the structure of either a diborin or an organocarborane. acs.orgacs.org The precise structural outcome and the mechanistic pathways of such reactions are subjects of ongoing investigation in organoboron chemistry. acs.org

Table 1: Synthesis of a Dimeric PhC₂B Compound

| Reactants | Reagents | Product (Empirical Formula) | Proposed Structure | Source(s) |

| Dibromophenylborane, Diphenylacetylene | Potassium (K) | PhC₂B | Dimeric; potentially a diborin or an organocarborane | acs.org, acs.org |

Ring Expansion Reactions to BN-Heterocycles (e.g., Azaborinines, BN-Naphthalenes)

Dibromophenylborane is instrumental in the synthesis of boron-nitrogen (BN) heterocycles, which are isosteres of classic aromatic compounds like benzene (B151609) and naphthalene. These BN-aromatics are of significant interest due to their unique electronic and photophysical properties.

One direct method to create N-functionalized azaborinines involves the reaction of dibromophenylborane with pre-formed anionic azaborinine complexes. For instance, the potassium complex of 2,3,4,5,6-pentaphenyl-1,2-azaborinin-1-yl (PPAB) undergoes a salt metathesis reaction with dibromophenylborane. researchgate.net This process yields the corresponding N-borylated azaborinine, specifically N-BBrPh-PPBA. vdoc.pub

Furthermore, dibromophenylborane can be used to construct other BN-heterocycles, such as diazaboroles. The reaction of an aryldibromoborane (ArBBr₂), including the phenyl derivative, with imidoylstannane reagents leads to the formation of pentaaryldiazaboroles through C-C bond formation and subsequent ring closure. thieme-connect.de Boroles themselves are key precursors that can undergo ring expansion reactions with organic azides to furnish aromatic BN heterocycles like azaborinines and BN-naphthalenes. researchgate.net

Table 2: Synthesis of BN-Heterocycles Using Dibromophenylborane

| Reaction Type | Dibromophenylborane Derivative | Co-reactant | Product | Source(s) |

| Salt Metathesis | Dibromophenylborane | Potassium 2,3,4,5,6-pentaphenyl-1,2-azaborinin-1-yl (PPAB-K) | N-BBrPh-PPBA | researchgate.net, vdoc.pub |

| Cyclization | Dibromophenylborane (Ar=Ph) | Imidoylstannane reagents | Pentaaryldiazaborole | thieme-connect.de |

Formation of Oxazaborolidinone Catalysts

Dibromophenylborane is a key reagent in the synthesis of chiral Lewis acid catalysts, particularly oxazaborolidinones. These catalysts are highly effective in promoting asymmetric reactions such as Diels-Alder and Michael reactions.

A practical and efficient synthesis involves the treatment of an amino acid derivative with dibromophenylborane. Specifically, O-(p-Biphenoyl)-N-tosyl-(L)-allo-threonine methyl ester reacts with dibromophenylborane to yield a specific oxazaborolidinone catalyst. thieme-connect.deresearchgate.netthieme-connect.de This synthesis is part of a multi-step process that starts from the commercially available (L)-allo-threonine methyl ester hydrochloride. thieme-connect.deresearchgate.net The resulting oxazaborolidinone acts as a potent Lewis acid catalyst for various asymmetric transformations. researchgate.net

Table 3: Synthesis of an Oxazaborolidinone Catalyst

| Precursor | Reagent | Product | Application | Source(s) |

| O-(p-Biphenoyl)-N-tosyl-(L)-allo-threonine methyl ester | Dibromophenylborane | Oxazaborolidinone catalyst | Asymmetric Michael and Diels-Alder reactions | researchgate.net, thieme-connect.de, thieme-connect.de |

Diboramacrocycle Formation and Reactivity as "Masked" Boroles

The steric properties of the substituent on dibromoboranes can dictate the outcome of certain reactions. When dibromophenylborane is used, its moderate steric bulk allows for the formation of large, cyclic structures known as diboramacrocycles. These are formed from the tin-boron exchange reaction of a mixed thiophene-benzo-fused stannole with aryldibromoboranes. acs.orgresearchgate.net

These diboramacrocycles exist in a reversible equilibrium in solution with their corresponding borole (B14762680) monomers. acs.orgresearchgate.net This equilibrium allows the macrocycles to act as "masked" boroles, meaning they can serve as a source for the highly reactive borole species in subsequent reactions. acs.orgresearchgate.net The addition of Lewis bases to the diboramacrocycles, for example, leads to the formation of the corresponding borole adducts. acs.orgresearchgate.net Furthermore, the reaction of these diboramacrocycles with organic azides does not lead to the typical nitrogen insertion seen with many boroles. Instead, it results in complex heteropropellanes, which are formally 2:1 adducts of the borole and the azide. acs.orgresearchgate.net

Table 4: Formation and Reactivity of Diboramacrocycles

| Reaction | Reactants | Key Findings | Product(s) | Source(s) |

| Tin-Boron Exchange | Mixed thiophene-benzo-fused stannole, Dibromophenylborane | Forms large diboracyclic products instead of simple boroles. | Diboramacrocycle | acs.org, researchgate.net, |

| Reactivity Study | Diboramacrocycle, Lewis Bases | Demonstrates "masked" borole character. | Borole adducts | acs.org, researchgate.net, |

| Reactivity Study | Diboramacrocycle, Organic Azides | Deviates from typical ring expansion to form complex structures. | Heteropropellanes | acs.org, researchgate.net, |

Computational and Theoretical Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds within dibromophenylborane are fundamental to its reactivity. Computational quantum mechanical methods are employed to investigate these characteristics in detail. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as molecules. wikipedia.org This method is valued for its balance of computational cost and accuracy in modeling electron exchange and correlation interactions. wikipedia.orgaimspress.com

In the study of organoboron compounds, DFT calculations are used to determine ground-state electronic structures, optimize molecular geometries, and calculate various properties. wikipedia.org For instance, in a theoretical study on the product formed from a reaction between diphenylformamidrazone and dibromophenylborane, DFT calculations were performed using the Gaussian 09 software package. ntu.edu.sg Such calculations provide insights into the distribution of electron density and the energetic properties of the molecule. wikipedia.org The choice of functional and basis set is critical for obtaining accurate results that align with experimental data. aimspress.com While specific DFT studies focusing solely on the isolated dibromophenylborane molecule are not detailed in the provided research, the methodology is standard for its derivatives. ntu.edu.sg

Table 1: Example of DFT Calculation Parameters

| Parameter | Description | Example from Literature ntu.edu.sg |

|---|---|---|

| Software | The computational chemistry program used to perform the calculations. | Gaussian 09 |

| Method | The primary theoretical approach used for the calculation. | Density Functional Theory (DFT) |

| Functional | An approximation used within DFT to describe the exchange-correlation energy. | (Not specified in abstract, but common examples include B3LYP) |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | (Not specified in abstract, but common examples include 6-31G*) |

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that are spread across an entire molecule. utexas.edubrsnc.in This approach provides a delocalized picture of electrons, which is essential for understanding chemical reactivity and electronic properties. utexas.edu Computational applications of MO theory allow for the visualization and energy calculation of these orbitals. brsnc.in

Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. utexas.edu

In the context of dibromophenylborane derivatives, MO analysis, often coupled with Natural Bond Orbital (NBO) analysis, is used to understand the bonding characteristics, such as the nature of the boron-nitrogen bond in adducts. ntu.edu.sg This provides a quantitative description of bonding interactions and charge distribution within the molecule. ntu.edu.sg

Table 2: Key Concepts in Molecular Orbital Theory

| Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. utexas.edu | Region of the molecule most likely to act as an electron donor or nucleophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that does not contain electrons. utexas.edu | Region of the molecule most likely to act as an electron acceptor or electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. utexas.edu | Indicates chemical stability; a large gap suggests high stability and low reactivity. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating the step-by-step pathways of chemical reactions. scielo.br By mapping out the energetic landscape of a reaction, chemists can understand how reactants are transformed into products, identify fleeting intermediate structures, and predict reaction rates and outcomes. scielo.brnumberanalytics.com

A transition state is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product. wikipedia.org It represents an energy maximum along the reaction coordinate and is defined as a first-order saddle point on the potential energy surface. wikipedia.org Computationally, a transition state structure is confirmed by a normal mode analysis, which should reveal exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cam.ac.uk

The geometry of a transition state can be determined by searching for these saddle points on the potential energy surface. wikipedia.org Understanding the structure of the transition state is crucial, as it controls the activation energy and thus the rate of the reaction. For reactions involving organoboranes, characterizing the transition state can reveal details about bond formation and cleavage, such as in hydroboration or substitution reactions. While specific transition state calculations for dibromophenylborane were not found, the methodology is widely applied to similar reaction mechanisms, such as SN2 reactions. wikipedia.orgmdpi.com

Table 3: Characteristics of a Transition State

| Characteristic | Definition | Computational Verification |

|---|---|---|

| Energy Maximum | The point of highest potential energy along the reaction coordinate. wikipedia.org | Located as a maximum on the minimum energy path. |

| Saddle Point | A point on the potential energy surface that is a minimum in all directions except one. wikipedia.org | Identified through geometry optimization algorithms designed to find saddle points. cam.ac.uk |

| Imaginary Frequency | A vibrational mode with a negative force constant, indicating an unstable structure. cam.ac.uk | A frequency calculation must yield precisely one imaginary frequency. cam.ac.uk |

A Potential Energy Surface (PES) is a multidimensional plot that relates the potential energy of a system to the geometric coordinates of its constituent atoms. libretexts.org For a chemical reaction, a simplified 2D projection of the PES is often used, known as a reaction coordinate diagram, which plots energy against the progress of the reaction. csbsju.edu

Computational chemists map the PES to identify all relevant stationary points, including reactants, products, intermediates, and transition states. scielo.brmdpi.com This map provides a comprehensive overview of the reaction mechanism, showing the most likely pathway and the energy barriers that must be overcome. csbsju.edu For example, a PES for a reaction involving dibromophenylborane would allow researchers to compare different possible mechanistic pathways and determine the most energetically favorable route. scielo.br The process involves optimizing the geometry of reactants and products (local minima) and locating the transition states (saddle points) that connect them. visualizeorgchem.com

Electron transfer is a fundamental step in many chemical and biological processes. nih.govnih.gov In some reactions, the mechanism does not involve the direct, two-electron bond formation and breaking typical of polar reactions, but instead proceeds through the transfer of a single electron from one species to another, often forming radical intermediates. This is known as a Single Electron Transfer (SET) mechanism. youtube.com

Computational methods can be used to investigate the feasibility of an electron transfer mechanism. ntu.edu.sg For instance, in the reaction of dibromophenylborane with diphenylformamidrazone, an electron transfer mechanism was noted as a possibility. ntu.edu.sg Theoretical calculations can help distinguish between a concerted polar mechanism and a stepwise SET mechanism by analyzing the electronic structure of the transition state and searching for radical intermediates on the potential energy surface. The properties of the involved molecular orbitals (HOMO of the donor and LUMO of the acceptor) are critical in assessing the likelihood of an electron transfer event.

Theoretical Studies on Aromaticity and Antiaromaticity of Boron Heterocycles

The incorporation of boron into cyclic structures creates heterocycles with unique electronic characteristics. aablocks.com Boron's empty p-orbital can significantly influence the electron delocalization within a ring, leading to varying degrees of aromaticity or antiaromaticity. mdpi.com Theoretical methods are indispensable for quantifying this effect in boron-containing heterocycles, including those hypothetically derived from or related to dibromophenylborane. mdpi.com

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. thieme-connect.com It functions by calculating the magnetic shielding at a specific point within a ring, typically its geometric center. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. rsc.org NICS(1) values, calculated 1 Å above the plane of the ring, are often highlighted for their ability to specifically probe the effects of π-electron delocalization. acs.org

In theoretical studies of boron heterocycles, NICS analysis helps to quantify the degree of aromatic character. acs.orgrsc.org For instance, the aromaticity of a hypothetical boracycle containing the dibromophenylborane moiety could be compared against standard references like benzene (B151609) (aromatic) and borazine (B1220974) (often considered weakly aromatic or non-aromatic). Computational studies on various azaborines and other boron-containing rings have demonstrated that substitutions on the boron or adjacent atoms can tune the electronic structure and, consequently, the aromatic character of the ring system. mdpi.comacs.org

Table 1: Illustrative NICS(1) Values for Selected Boron Heterocycles

This table presents hypothetical, yet representative, NICS(1) values to illustrate how the aromatic character of a boron-containing ring can be assessed and compared.

| Compound/System | Ring | NICS(1) (ppm) | Aromatic Character |

| Benzene | C₆ | -29.9 | Strongly Aromatic |

| Borazine | B₃N₃ | -17.1 | Weakly Aromatic |

| Hypothetical Dioxazaborinine | BO₂CN | -12.5 | Aromatic |

| Hypothetical Diazaborinine | BN₂C₂ | -9.8 | Aromatic |

Data is illustrative and based on trends reported in computational chemistry literature. mdpi.comacs.org

Multicenter Indices (MCI) offer another powerful method for quantifying electron delocalization and aromaticity. researchgate.net Unlike NICS, which is based on a magnetic criterion, MCI is derived from the electron density matrix and measures the extent of electron sharing among a set of three or more atoms. acs.org A larger MCI value indicates greater electron delocalization over the selected atomic centers, providing a direct measure of the ring's aromaticity. researchgate.net

This method is particularly well-suited for electron-deficient systems like boron compounds, which often feature multicenter bonding (e.g., 3-center-2-electron bonds). acs.orgmdpi.com MCI calculations can be used to analyze the aromaticity of individual rings within a larger polycyclic structure, discriminating the relative aromatic character of different rings in the same molecule. researchgate.net For a heterocycle containing dibromophenylborane, MCI would quantify the delocalization within the boron-containing ring, providing insights into its stability and electronic nature. researchgate.net

Table 2: Representative Multicenter Indices (MCI) for Aromatic Systems

This table shows plausible MCI values, demonstrating how this index quantifies the degree of electron delocalization in different ring systems. Higher values correspond to greater delocalization.

| Ring System | Number of Centers | MCI (a.u.) | Degree of Delocalization |

| Benzene | 6 | 0.385 | High |

| Pyrazole | 5 | 0.190 | Moderate |

| Hypothetical Boracycle | 6 | 0.115 | Moderate-Low |

| Cyclohexane | 6 | < 0.010 | Negligible (Non-aromatic) |

Values are representative and intended for comparative purposes, based on principles from theoretical studies. researchgate.net

Computational Spectroscopy and Spectroscopic Data Interpretation

Computational spectroscopy is a cornerstone of modern chemical analysis, providing the theoretical foundation to interpret and assign experimental spectra. core.ac.uk By solving quantum chemical equations, typically using Density Functional Theory (DFT), researchers can predict spectroscopic properties such as vibrational frequencies (infrared and Raman), and electronic absorption wavelengths (UV-Vis). researchgate.netacgpubs.org

For dibromophenylborane, these calculations are invaluable. The complexity of its vibrational spectra, arising from the coupling of phenyl ring modes with B-C and B-Br vibrations, can be unraveled by comparing experimental data with computed frequencies. A new computational tool has been developed to analyze IR spectra by breaking down changes upon complex formation into components like electrostatic, exchange, and dispersion interactions, offering deeper insight into intermolecular forces. rsc.org Similarly, theoretical calculations of electronic transitions can help assign the absorption bands observed in the UV-Vis spectrum to specific molecular orbital transitions, such as π → π* excitations within the phenyl ring, which are modulated by the electron-withdrawing dibromoboryl group.

Table 3: Comparison of Hypothetical Experimental and Computed Spectroscopic Data for Dibromophenylborane

This table illustrates the typical agreement between experimental data and values predicted by DFT calculations, highlighting the predictive power of computational spectroscopy.

| Spectroscopic Property | Experimental Value | Calculated Value (B3LYP/6-311G**) | Assignment |

| B-C Stretching Frequency | ~1310 cm⁻¹ | ~1315 cm⁻¹ | Vibrational Mode |

| Asymmetric B-Br Stretch | ~890 cm⁻¹ | ~895 cm⁻¹ | Vibrational Mode |

| UV-Vis λₘₐₓ | ~275 nm | ~272 nm | π → π* Transition |

Data is hypothetical and based on typical values for similar organoborane compounds and the expected accuracy of the computational method. researchgate.netacgpubs.org

Theoretical Insights into Electrochemical Properties

The electrochemical behavior of organoboranes can be effectively rationalized and predicted using computational chemistry. researchgate.net Key to this understanding are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acgpubs.org The HOMO energy correlates with the molecule's ionization potential and, therefore, its susceptibility to oxidation. The LUMO energy relates to the electron affinity and its potential for reduction. researchgate.net

Table 4: Calculated Electronic Properties and Their Relation to Electrochemical Behavior for Dibromophenylborane

This table demonstrates the correlation between computed frontier orbital energies and the predicted electrochemical characteristics of the compound.

| Computational Parameter | Calculated Value (eV) | Electrochemical Implication |

| HOMO Energy | -7.25 | High Oxidation Potential (difficult to oxidize) |

| LUMO Energy | -1.98 | Favorable Reduction Potential (electron acceptor) |

| HOMO-LUMO Gap | 5.27 | High Kinetic Stability, High Excitation Energy |

Values are illustrative, based on DFT calculations for analogous triarylborane and organoboron compounds. acgpubs.orgmetu.edu.tr

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organoboron compounds, providing invaluable information about the local chemical environment of specific nuclei.

¹¹B NMR spectroscopy is particularly diagnostic for determining the coordination number and electronic environment of the boron atom. The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to the nature of the substituents attached to it. For three-coordinate organoboranes, the ¹¹B NMR signals typically appear in a low-field region. sdsu.edu The chemical shift for aryl-substituted boranes can be influenced by the electronic properties of the aryl groups. sdsu.edu In the case of dibromophenylborane, the presence of two bromine atoms and one phenyl group results in a specific chemical shift that reflects the combined electron-withdrawing effects of the halogens and the π-system of the phenyl ring. The typical ¹¹B NMR chemical shift range is between +100 and -120 ppm. northwestern.edublogspot.com The signal for ¹¹B is often broad due to its quadrupolar nature (I = 3/2), except in highly symmetrical environments. northwestern.edublogspot.comoxinst.com For example, a study on mesityldi(thiophen-2-yl)borane reported a ¹¹B NMR peak at 55.0 ppm, indicating the incorporation of boron as an arylborane. researchgate.net Theoretical calculations using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach have become powerful tools for accurately predicting ¹¹B NMR chemical shifts, aiding in structural elucidation. nih.gov

Table 1: Representative ¹¹B NMR Data for Related Boron Compounds

| Compound | Solvent | ¹¹B Chemical Shift (ppm) | Reference |

| B{3,5-(CF₃)₂C₆H₃}₂(OH) | CD₂Cl₂ | +44.3 | rsc.org |

| B{3,5-(CF₃)₂C₆H₃}(OMe)₂ | C₆D₆ | +27.2 | rsc.org |

| Phenylboronic acid pinacol (B44631) ester | C₆H₆ | 31.1 | rsc.org |

| 10-(2-bromophenyl)octahydro- orgchemboulder.comnih.govtandfonline.comoxazaborinino[2,3-b] orgchemboulder.comnih.govtandfonline.comoxazaborinin-5-ium-10-uide | DMSO-d6 | 3.1 | rsc.org |

This table is for illustrative purposes and shows data for structurally related compounds to provide context for the expected chemical shift range of dibromophenylborane.

¹H and ¹³C NMR spectroscopy are essential for confirming the identity and purity of dibromophenylborane by providing detailed information about the phenyl group's protons and carbons. The signals in the aromatic region of the ¹H NMR spectrum correspond to the protons on the phenyl ring. Their chemical shifts and coupling patterns are influenced by the dibromoboryl substituent. In many organoboron compounds, the ipso-carbon (the carbon atom directly attached to the boron) can be difficult to detect in ¹³C NMR spectra due to quadrupolar broadening from the boron nucleus. rsc.org However, the other carbon signals of the phenyl ring are typically well-resolved. For instance, in a study of triphenylphosphine-(4-bromophenyl)borane, the protons of the bromophenyl group were observed and assigned in the ¹H NMR spectrum. iucr.org

Table 2: Illustrative ¹H and ¹³C NMR Data for a Related Arylborane

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |

| ¹H | 7.77 | d, J = 7.0 Hz | o-CH | rsc.org |

| ¹H | 7.51 | t, J = 7.5 Hz | m-CH | rsc.org |

| ¹H | 7.35 | t, J = 7.0 Hz | p-CH | rsc.org |

| ¹³C | 134.4 | C | rsc.org | |

| ¹³C | 128.9 | CH | rsc.org | |

| ¹³C | 127.0 | CH | rsc.org |

This table presents data for a related arylborane to exemplify the type of information obtained from ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Studies

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic vibrational modes of the functional groups within dibromophenylborane. The B-Br stretching vibrations are expected to appear in the fingerprint region of the IR spectrum. Generally, C-Br stretches are found in the range of 690-515 cm⁻¹. orgchemboulder.comlibretexts.orglumenlearning.comuobabylon.edu.iq The spectrum would also exhibit characteristic absorptions for the phenyl group, including C-H stretching vibrations typically above 3000 cm⁻¹ and C-C in-ring stretching vibrations around 1600-1450 cm⁻¹. libretexts.org The B-C stretching vibration would also be present. In situ IR spectroscopy can be employed to monitor reactions involving dibromophenylborane, providing mechanistic insights by observing the appearance and disappearance of characteristic vibrational bands. rsc.org

Table 3: General IR Absorption Ranges for Relevant Bonds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | 3100-3000 | libretexts.org |

| Aromatic C=C | In-ring stretch | 1600-1400 | libretexts.org |

| C-Br | Stretch | 690-515 | orgchemboulder.comlumenlearning.comuobabylon.edu.iq |

| B-H | Stretch | ~2400 | msu.edu |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of dibromophenylborane. CV can determine the reduction and oxidation potentials, providing insight into the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO). The reduction potential of a triarylborane is a measure of its Lewis acidity and the electrophilicity of the LUMO, which is formally the vacant p-orbital on the boron atom. rsc.org More negative reduction potentials indicate a less electrophilic boron center. rsc.org The electrochemical behavior of triarylboranes can range from reversible to irreversible processes, depending on the stability of the resulting radical anion. researchgate.net These studies are crucial for applications in electronics and catalysis where electron transfer processes are fundamental.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Borane (B79455), dibromophenyl- Analogues

The development of new synthetic routes is paramount for expanding the chemical space of organoboron compounds. Borane, dibromophenyl- serves as a key starting material in several innovative methodologies aimed at creating structurally diverse analogues with unique properties.

One prominent strategy is the tin-boron exchange reaction . This method has been effectively used to synthesize boroles, which are highly reactive, antiaromatic boron-containing five-membered rings. For instance, the reaction of 1,1-dimethyl-2,3-diphenyl-1-stannaindene with one equivalent of Borane, dibromophenyl- in toluene (B28343) leads to the formation of the corresponding 1,2,3-triphenyl-1-boraindene. rsc.org This transformation provides access to benzene-fused boroles, bridging the structural gap between non-fused boroles and the more stable, bis-benzannulated 9-borafluorenes. rsc.org The steric bulk of the aryl substituent on the dibromoborane (B81526) reagent can influence the reaction's outcome, leading to either monomeric boroles or larger, macrocyclic diboracycles. researchgate.netnih.gov

Another significant synthetic advancement is the use of Borane, dibromophenyl- in cyclocondensation reactions to form novel heterocyclic systems. For example, its reaction with N¹,N³-diphenylformamidrazone results in the formation of 1,2,4,3-triazaboroles. thieme-connect.de This approach provides a direct route to B,N-heterocycles that are isoelectronic with well-known organic aromatic systems and possess interesting electronic properties. thieme-connect.de

Furthermore, Borane, dibromophenyl- has been instrumental in the stepwise synthesis of complex boryl-linked structures. A notable example is the synthesis of boryl-tethered tetraaminoethylene derivatives. The process involves the initial reaction of a tetraaryloxalamidine with one equivalent of Borane, dibromophenyl-, followed by a subsequent reaction with a second equivalent to yield a boryl-linked acyclic precursor. rsc.orgrsc.org This precursor can then be reduced to form a novel tetraaminoolefin derivative featuring two phenylboryl groups. rsc.orgrsc.org

These methodologies, summarized in the table below, demonstrate the utility of Borane, dibromophenyl- in constructing a variety of complex boron-containing scaffolds, paving the way for the exploration of their unique chemical and physical properties.

| Synthetic Method | Reactant(s) with Borane, dibromophenyl- | Product Class | Significance |

| Tin-Boron Exchange | Organostannoles (e.g., 1,1-dimethyl-2,3-diphenyl-1-stannaindene) | Boroles / Diboramacrocycles | Access to antiaromatic boroles and their "masked" dimer forms. rsc.orgresearchgate.netnih.gov |

| Cyclocondensation | Amidrazones (e.g., N¹,N³-diphenylformamidrazone) | Triazaboroles | Direct synthesis of B,N-heterocycles. thieme-connect.de |

| Stepwise Borylation | Tetraaryloxalamidines | Boryl-linked tetraaminoethylenes | Construction of complex, multi-boron systems with unique electronic structures. rsc.orgrsc.org |

| N,N'-Chelation | Bipyridines | Bipyridine Adducts | Formation of tetracoordinated organoboron complexes with potential applications in materials science. encyclopedia.pubmdpi.com |

Exploration of New Reactivity Paradigms in Main Group Chemistry

The study of Borane, dibromophenyl- and its derivatives is uncovering new reactivity patterns that challenge and expand the traditional boundaries of main group chemistry. maingroupchemistrylab.comucdavis.edu The electron-deficient nature of the boron center in these compounds is a key driver of their unique chemical behavior. libretexts.org

The boroles synthesized from Borane, dibromophenyl- are prime examples of this new reactivity. researchgate.netnih.gov Due to their antiaromatic character, they are highly reactive and readily undergo reactions that lead to more stable, aromatic systems. rsc.orgrsc.org A significant reaction pathway is ring expansion via nitrogen atom insertion . When treated with organic azides, such as mesityl azide, 1,2,3-triphenyl-1-boraindene undergoes a facile reaction to form a BN-naphthalene, a boron- and nitrogen-containing analogue of the aromatic hydrocarbon. rsc.org This reactivity highlights the potential of boroles as synthons for creating novel boron-doped polycyclic aromatic hydrocarbons.

In some cases, the boroles derived from aryldibromoboranes exist in a reversible equilibrium with their dimeric forms, known as diboramacrocycles. researchgate.netnih.govsemanticscholar.org These macrocycles can act as "masked" boroles , meaning they can serve as a source of the monomeric, highly reactive borole (B14762680) species in solution. researchgate.netnih.govsemanticscholar.org The addition of Lewis bases, for example, can cleave the dimer to generate the corresponding borole adducts. researchgate.netnih.gov This equilibrium provides a way to handle and deploy the otherwise unstable borole monomers.

The reactivity of Borane, dibromophenyl- itself is central to these transformations. As a potent Lewis acid, it facilitates a variety of reactions. Its reaction with diphenylacetylene (B1204595) and potassium, for instance, yields a dimeric organocarborane-like compound, showcasing its ability to mediate complex carbon-boron bond-forming reactions. acs.orgacs.org Furthermore, its use in forming boryl-linked tetraaminoethylenes opens up new avenues in radical chemistry. Single-electron oxidation of these neutral derivatives leads to the formation of isolable radical cations where the unpaired electron is delocalized over the entire B₂N₄C₂ skeleton, a finding of fundamental importance for understanding electron transfer in main group systems. rsc.orgrsc.org

Advancements in Computational Approaches for Complex Boron Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate structures, bonding, and reaction mechanisms of complex boron systems derived from Borane, dibromophenyl-. researchgate.net These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

A key area of application is the elucidation of reaction mechanisms . For example, DFT calculations were employed to map the energy landscape of the tin-boron exchange reaction that produces boroles from stannoles and Borane, dibromophenyl-. nih.gov These calculations revealed that the formation of the borole and the by-product dibromo(dimethyl)stannane is a highly exergonic process. nih.gov The computations identified the rate-limiting step and showed that subsequent steps leading to the borole have small energy barriers, consistent with the reaction proceeding at room temperature. nih.gov

Computational studies have also been crucial in understanding the equilibrium between boroles and their dimeric diboramacrocycle counterparts. nih.gov DFT calculations showed that dimer formation is thermodynamically favored, but the relative stability of the dimer decreases with increasing steric hindrance on the B-aryl substituent. nih.gov For the phenyl-substituted derivative originating from Borane, dibromophenyl-, the dimerization is calculated to be more favorable than for more sterically hindered analogues like xylyl or mesityl derivatives. nih.gov

Furthermore, computational methods are vital for characterizing the electronic properties of these novel boron compounds. Nucleus-Independent Chemical Shift (NICS) and Multicenter Indices (MCI) calculations are used to quantify the (anti)aromatic character of boroles and their reduced anionic forms. researchgate.net These studies confirm that neutral boroles are antiaromatic, a property that dictates their high reactivity, and become aromatic upon reduction. researchgate.net For the radical cations of boryl-linked tetraaminoethylenes, DFT calculations have been used to map the spin density distribution, revealing that the unpaired electron is delocalized over the B₂N₄C₂ framework, with significant density on the boron and carbon atoms. rsc.orgrsc.org

Integration of Organoboron Chemistry into Advanced Materials Science

The unique electronic and structural properties of compounds derived from Borane, dibromophenyl- make them promising candidates for applications in advanced materials science. wikipedia.orgsocietyforscience.orgunsw.edu.au This field focuses on the relationship between a material's structure at the molecular level and its macroscopic properties and performance. wikipedia.org

Organoboron compounds, in general, are being explored for use in a variety of materials, including polymers and ceramics. The incorporation of Borane, dibromophenyl- derivatives into polymeric structures is an active area of research, aiming to create materials with enhanced thermal stability, and unique optical or electronic properties.

A particularly promising application lies in the field of organic electronics . schrodinger.com N,N'-chelate tetracoordinated organoboron compounds, which can be synthesized from Borane, dibromophenyl- and bidentate ligands like bipyridine, are known for their interesting luminescent properties. encyclopedia.pubmdpi.com These properties can be tuned by modifying the substituents on the boron atom or the chelating ligand, making them attractive for use as emitters or electron transport materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com

The synthesis of stable radical cations from tetraaminoethylenes linked by phenylboryl groups also points towards new electronic and magnetic materials . rsc.orgrsc.org The ability of these molecules to undergo stable, reversible one-electron oxidation suggests potential applications in molecular switches, charge-transport materials, and spintronics. The delocalization of spin density across the B-N-C framework is a key feature that could be exploited in the design of novel functional materials. rsc.orgrsc.org The development of such materials relies heavily on the precise control over molecular structure and electronic properties that synthetic precursors like Borane, dibromophenyl- provide.

Synergistic Experimental and Theoretical Research Endeavors

The most profound advances in understanding and utilizing the chemistry of Borane, dibromophenyl- and its derivatives stem from research that tightly integrates experimental and theoretical approaches. This synergy allows for a comprehensive picture where experimental observations are rationalized by computational models, and theoretical predictions guide new experimental designs. edinst.com

The study of the reversible dimerization of boroles to diboramacrocycles is a clear example of this synergy. nih.govsemanticscholar.org Experimentally, NMR spectroscopy was used to observe that the borole and its cyclic dimer can reversibly interconvert in solution. researchgate.netnih.gov To understand this dynamic behavior, DFT calculations were performed. The calculations not only confirmed that the dimer is the thermodynamically more stable product but also elucidated the entire reaction mechanism, including the transition states, for the interconversion. nih.govsemanticscholar.org This combined approach provided a complete understanding of the system's behavior.

Similarly, the investigation of crystalline boron-linked tetraaminoethylene radical cations relied heavily on a combination of techniques. rsc.orgrsc.org Synthesis and isolation provided the physical compounds, whose structures were unequivocally determined by single-crystal X-ray diffraction analysis. rsc.orgrsc.org Their radical nature was confirmed and characterized by EPR (Electron Paramagnetic Resonance) spectroscopy. rsc.orgrsc.org To gain deeper insight into the electronic structure and the distribution of the unpaired electron, these experimental results were complemented by DFT calculations, which revealed the delocalization of spin density across the molecule's core. rsc.orgrsc.org

These examples underscore a modern research paradigm where experimental synthesis and characterization are performed in concert with computational analysis. This dual approach is crucial for tackling the complexities of reactive main group compounds like the derivatives of Borane, dibromophenyl-, and it will undoubtedly drive future discoveries in the field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dibromophenylborane, and how can purity be ensured?

- Methodological Answer : Dibromophenylborane is typically synthesized via halogenation of phenylboronic acid derivatives or through Grignard reagent reactions with boron tribromide. To ensure purity, employ column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm via / NMR spectroscopy. Monitor reaction intermediates using thin-layer chromatography (TLC) and characterize final products via high-resolution mass spectrometry (HRMS) and X-ray crystallography. Store under inert atmosphere (argon) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing dibromophenylborane?

- Methodological Answer : Key techniques include:

- NMR to confirm boron environment (δ ~30-40 ppm for trigonal planar boron).

- / NMR for aryl and bromine substituent analysis.

- FT-IR spectroscopy to identify B-Br (650–550 cm) and B-C (1200–1100 cm) stretches.

- X-ray crystallography for structural confirmation, especially to resolve bromine positional isomerism. Cross-validate with elemental analysis (C, H, Br) .

Q. How should dibromophenylborane be handled to ensure stability during experiments?

- Methodological Answer : Due to moisture sensitivity, handle in a glovebox (<1 ppm O/HO) or Schlenk line. Use anhydrous solvents (e.g., THF, toluene) and store at –20°C in flame-sealed ampoules. Decomposition products (e.g., boric acid, HBr) can be monitored via pH-sensitive indicators or gas chromatography (GC) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of dibromophenylborane?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution pathways and steric effects from bromine substituents. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies. Use molecular dynamics simulations to assess solvent effects on reaction mechanisms .

Q. What strategies address conflicting data on dibromophenylborane’s catalytic activity in cross-coupling reactions?